molecular formula C7H8F2N2S B13594616 {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-85-2

{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine

Cat. No.: B13594616
CAS No.: 62128-85-2
M. Wt: 190.22 g/mol
InChI Key: ILFQXKTYGJYXBF-UHFFFAOYSA-N
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Description

{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is an organic compound with the molecular formula C7H8F2N2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the introduction of the difluoromethyl group to a phenylhydrazine derivative. One common method includes the reaction of 3-mercaptophenylhydrazine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of novel pesticides and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: Similar structure but with an additional fluorine atom.

    {3-[(Methyl)sulfanyl]phenyl}hydrazine: Lacks the fluorine atoms, resulting in different chemical properties.

    {3-[(Ethyl)sulfanyl]phenyl}hydrazine: Contains an ethyl group instead of a difluoromethyl group.

Uniqueness

{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

62128-85-2

Molecular Formula

C7H8F2N2S

Molecular Weight

190.22 g/mol

IUPAC Name

[3-(difluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2

InChI Key

ILFQXKTYGJYXBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)NN

Origin of Product

United States

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